molecular formula C22H20CuN4O4-2 B12891636 Bis[D-tryptophanato(O,N)]copper(II)

Bis[D-tryptophanato(O,N)]copper(II)

Cat. No.: B12891636
M. Wt: 468.0 g/mol
InChI Key: XQKSZAAOLFDXNA-UHFFFAOYSA-L
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Description

Bis[D-tryptophanato(O,N)]copper(II): is a coordination complex composed of copper ions (Cu²⁺) coordinated with two D-tryptophanato ligands. These ligands are derived from the amino acid tryptophan, which plays essential roles in protein synthesis and various biological processes.

Preparation Methods

Synthetic Routes::

    Direct Synthesis: Bis[D-tryptophanato(O,N)]copper(II) can be synthesized by reacting copper(II) salts (such as copper sulfate) with D-tryptophan in an aqueous or organic solvent.

    Template Method: In this approach, a pre-formed copper(II) complex acts as a template for ligand coordination. D-tryptophan is then added to form the desired complex.

Reaction Conditions::

    Solvents: Water, methanol, or other polar solvents.

    Temperature: Typically at room temperature or slightly elevated.

    pH: The pH of the reaction mixture influences the stability of the complex.

Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes to optimize yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Reactivity::

    Oxidation-Reduction: Bis[D-tryptophanato(O,N)]copper(II) can undergo redox reactions, interconverting between Cu²⁺ and Cu³⁺ states.

    Substitution: Ligand exchange reactions occur, where other ligands can replace the D-tryptophanato ligands.

    Coordination: The complex can coordinate with additional ligands (e.g., water, ammonia).

Common Reagents and Conditions::

    Oxidation: Use oxidizing agents (e.g., hydrogen peroxide, oxygen).

    Reduction: Employ reducing agents (e.g., hydrazine, sodium borohydride).

    Substitution: Varying ligands (e.g., chloride, thiocyanate) under appropriate conditions.

Major Products::

    Oxidation: Cu³⁺ complexes.

    Substitution: New copper complexes with different ligands.

Scientific Research Applications

    Bioinorganic Chemistry: Studying metal-ligand interactions and their impact on biological systems.

    Medicine: Investigating potential therapeutic applications (e.g., antimicrobial properties, cancer treatment).

    Catalysis: Bis[D-tryptophanato(O,N)]copper(II) may serve as a catalyst in organic transformations.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with cellular proteins, enzymes, or DNA, influencing biological processes.

Comparison with Similar Compounds

    Cu(II) Complexes: Compare with other copper(II) complexes (e.g., Cu(II) acetate, Cu(II) chloride).

    Tryptophan Complexes: Highlight the unique features of Bis[D-tryptophanato(O,N)]copper(II) compared to other tryptophan-based complexes.

Properties

Molecular Formula

C22H20CuN4O4-2

Molecular Weight

468.0 g/mol

IUPAC Name

copper;2-azanidyl-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/2C11H11N2O2.Cu/c2*12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h2*1-4,6,9,12-13H,5H2,(H,14,15);/q2*-1;+2/p-2

InChI Key

XQKSZAAOLFDXNA-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])[NH-].C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])[NH-].[Cu+2]

Origin of Product

United States

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